![molecular formula C16H13ClN4O4 B033696 2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl- CAS No. 101130-62-5](/img/structure/B33696.png)
2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl- is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as methylene blue, and it has been used for many years as a dye and as a medication for various ailments. In recent years, methylene blue has gained attention for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mechanism Of Action
The mechanism of action of methylene blue is not fully understood, but it is believed to work by inhibiting the aggregation of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease. Methylene blue may also work by increasing the production of ATP, which is the primary source of energy for cells. Additionally, methylene blue may work by increasing the activity of the electron transport chain, which is responsible for the production of ATP.
Biochemical And Physiological Effects
Methylene blue has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of ATP, which is the primary source of energy for cells. Methylene blue has also been shown to increase the activity of the electron transport chain, which is responsible for the production of ATP. Additionally, methylene blue has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
Methylene blue has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. Additionally, it has a long shelf life and is stable under a variety of conditions. However, there are also limitations to the use of methylene blue in lab experiments. It can be toxic in high doses and can interfere with certain assays and experiments. Additionally, methylene blue can be difficult to work with due to its dark blue color, which can interfere with certain measurements and observations.
Future Directions
There are many potential future directions for research on methylene blue. One area of interest is the use of methylene blue in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, methylene blue may have potential as an anti-cancer agent and as a treatment for malaria. Further research is needed to fully understand the mechanism of action of methylene blue and to determine its potential uses in scientific research.
Synthesis Methods
Methylene blue can be synthesized through a variety of methods, including the reduction of methylene blue chloride with sodium dithionite, the oxidation of leucomethylene blue with potassium ferricyanide, and the oxidation of dimethylaminophenylhydrazine with ferric chloride. The most common method of synthesis involves the reduction of methylene blue chloride with sodium dithionite. This method produces a high yield of pure methylene blue and is relatively simple to perform.
Scientific Research Applications
Methylene blue has been used in scientific research for a variety of applications. It has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Methylene blue has also been studied for its potential use as an anti-cancer agent and as a treatment for malaria. Additionally, methylene blue has been used in the study of cellular respiration and oxidative phosphorylation.
properties
CAS RN |
101130-62-5 |
|---|---|
Product Name |
2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl- |
Molecular Formula |
C16H13ClN4O4 |
Molecular Weight |
360.75 g/mol |
IUPAC Name |
7-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-dimethyl-5H-pteridine-2,4,6-trione |
InChI |
InChI=1S/C16H13ClN4O4/c1-20-13-12(15(24)21(2)16(20)25)19-14(23)10(18-13)7-11(22)8-3-5-9(17)6-4-8/h3-6H,7H2,1-2H3,(H,19,23) |
InChI Key |
IJQNJXVTAAJVRO-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)C(=N2)CC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)C(=N2)CC(=O)C3=CC=C(C=C3)Cl |
synonyms |
2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro-](/img/structure/B33619.png)
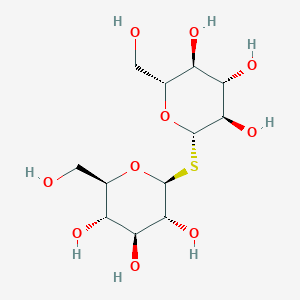
![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)
![2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane](/img/structure/B33627.png)

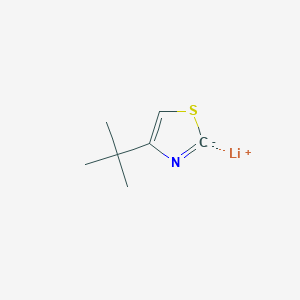
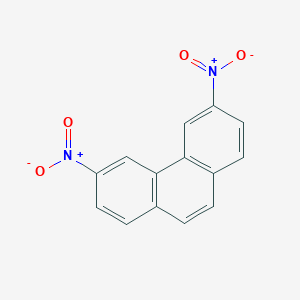
![(3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-[(triphenylmethoxy)methyl]-2H-cyclopenta[b]furan-2-one](/img/structure/B33634.png)
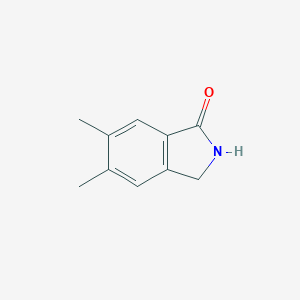
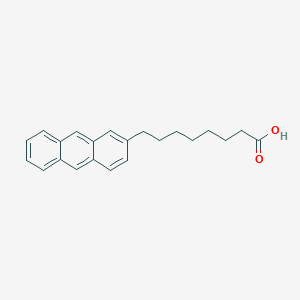
![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B33641.png)
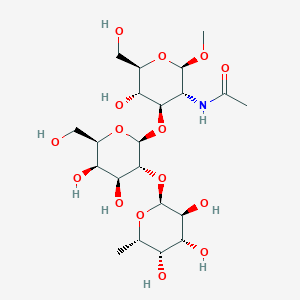
![Isopropanol, [2-14C]](/img/structure/B33646.png)